1-Hydroxy-8-sulfanyloctane-3,6-dione
Description
Properties
Molecular Formula |
C8H14O3S |
|---|---|
Molecular Weight |
190.26 g/mol |
IUPAC Name |
1-hydroxy-8-sulfanyloctane-3,6-dione |
InChI |
InChI=1S/C8H14O3S/c9-5-3-7(10)1-2-8(11)4-6-12/h9,12H,1-6H2 |
InChI Key |
SWKMTAUEQROINR-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)CCS)C(=O)CCO |
Origin of Product |
United States |
Preparation Methods
Preparation of the 3,6-Dione Functionality on an Alkane Backbone
The 3,6-dione moiety is a 1,4-diketone system on an eight-carbon chain, which can be constructed by selective oxidation of diols or by diketone formation through acetoacetic ester derivatives or diketone precursors.
Oxidation of Diols: Selective oxidation using reagents such as pyridinium chlorochromate (PCC) or other mild oxidants can convert 1,4-diols into 1,4-diketones efficiently. For example, oxidation of triols with PCC has been used to introduce 3,6-ene-dione functionality in steroid derivatives, which can be adapted for linear alkane chains.
Acetoacetic Ester Derivatives: The Mannich reaction and related condensation reactions of acetoacetic esters allow the formation of β-keto esters, which upon hydrolysis and decarboxylation yield diketones. This method is supported by high-yield syntheses of β-aminocarbonyl compounds and diketones via Mannich-type reactions catalyzed by acids or organocatalysts.
Introduction of the Hydroxy Group at Position 1
The hydroxy group at the terminal carbon can be introduced by:
Selective Reduction of Carbonyls: Reduction of keto groups at position 1 using hydride reagents (e.g., sodium borohydride) can yield the corresponding hydroxy derivatives.
Hydroxylation of Alkenes: If an alkene precursor is available, hydroxy groups can be introduced via hydroboration-oxidation or epoxidation followed by ring opening.
Direct Substitution: Alternatively, nucleophilic substitution on a suitable leaving group (e.g., halogen) can introduce hydroxy groups at the terminal position.
Incorporation of the Sulfanyl Group at Position 8
The sulfanyl (thiol) group is typically introduced by:
Nucleophilic Substitution: Reaction of an alkyl halide (e.g., 8-bromo or 8-chloro derivative) with a thiol nucleophile such as sodium hydrosulfide or thiourea followed by hydrolysis yields the sulfanyl group at the desired position.
Thiol-ene Reaction: If an alkene is present at position 8, radical addition of thiols can be used to install the sulfanyl group.
Representative Synthetic Route (Hypothetical)
| Step | Reaction Type | Reagents/Conditions | Product Description |
|---|---|---|---|
| 1 | Formation of 3,6-dione | Oxidation of 1,4-diol with PCC | Octane backbone with 3,6-dione functionality |
| 2 | Hydroxyl introduction at C1 | Reduction with NaBH4 or substitution | 1-hydroxy-3,6-dione intermediate |
| 3 | Sulfanyl introduction at C8 | Nucleophilic substitution with NaSH | 1-hydroxy-8-sulfanyloctane-3,6-dione final |
Detailed Research Findings and Data
Selective Oxidation: Studies have demonstrated that oxidation of triols with PCC in the presence of catalytic Lewis acids efficiently introduces 3,6-diketo groups with high yield and selectivity.
Mannich Reaction for β-Keto Compounds: Acid-catalyzed Mannich reactions of acetoacetic esters with formaldehyde and amines have yielded β-aminocarbonyl compounds and diketones with yields ranging from 52% to 92%, indicating the robustness of this approach for diketone synthesis.
Thiol Introduction: Nucleophilic substitution reactions using thiol nucleophiles on alkyl halides are well-documented for introducing sulfanyl groups. Conditions typically involve mild bases and polar aprotic solvents to maximize substitution efficiency.
Comparative Table of Key Reagents and Conditions
Chemical Reactions Analysis
Types of Reactions
3,6-Dioxa-8-mercaptooctan-1-ol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like tosyl chloride (TsCl) can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides (R-S-S-R)
Reduction: Simpler alcohols (R-OH)
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
3,6-Dioxa-8-mercaptooctan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Functions as a cross-linking agent in protein and peptide chemistry.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,6-Dioxa-8-mercaptooctan-1-ol involves its ability to bind to specific molecular targets through its thiol and hydroxyl groups. The thiol group can form covalent bonds with metal ions and proteins, while the hydroxyl group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate various biochemical pathways and processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with 1-Hydroxy-8-sulfanyloctane-3,6-dione, enabling a comparative assessment of their properties:
Dihydroxypyrido-pyrazine-1,6-dione Derivatives
- Structure : These derivatives feature a bicyclic pyrido-pyrazine core with dione groups at positions 1 and 6. Substitutions often include azoles or hydroxyl groups .
- Activity : Compound 46 (Table 7, ) demonstrated potent activity with an EC50 of 6 nM, attributed to its optimized azole substituents acting as amide isosteres. This highlights the role of heterocyclic substitutions in enhancing binding affinity .
- Pharmacokinetics : Representative compounds in this series exhibited favorable pharmacokinetic profiles, including high oral bioavailability and metabolic stability .
Ergostane-3,6-dione and Stigmastane-3,6-dione
- Structure : Steroidal diones with ketone groups at positions 3 and 6, identified in rice straw extracts (). Their fused tetracyclic framework contrasts with the linear octane chain of the target compound .
- Applications: These compounds are associated with plant lipid metabolism and have industrial relevance as precursors for sterol-derived materials.
Ergost-25-ene-3,6-dione,5,12-dihydroxy
- Structure: A triterpenoid dione with hydroxyl groups at positions 5 and 12 and an unsaturated side chain (). Its ketone groups align with the dione motif in 1-Hydroxy-8-sulfanyloctane-3,6-dione .
- The hydroxyl groups likely contribute to hydrogen bonding with target proteins .
- ADMET Properties : Demonstrated pharmacokinetic compatibility with drug-like profiles, including moderate solubility and low hepatotoxicity .
Comparative Data Table
Key Findings and Implications
- Structural Flexibility : The linear octane backbone of 1-Hydroxy-8-sulfanyloctane-3,6-dione may offer greater synthetic versatility compared to rigid bicyclic or steroidal diones. The sulfanyl group could enhance metal-binding capabilities, analogous to azole substitutions in dihydroxypyrido-pyrazine derivatives .
- Biological Potential: The hydroxyl and thiol groups in the target compound may improve solubility and target interaction, as seen in ergost-25-ene-3,6-dione’s anticancer activity .
- Industrial Relevance : Steroidal diones like ergostane-3,6-dione underscore the utility of dione motifs in natural product derivatization, suggesting similar pathways for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
